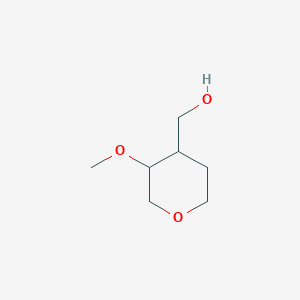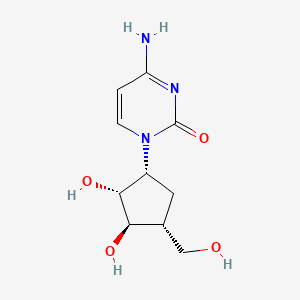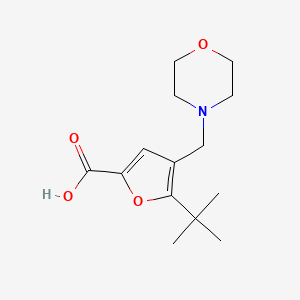
N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide is a compound that features a pyridine ring, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of pyridin-2-ylmethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)pyridin-2-amine: Similar structure but lacks the amide linkage.
N-(Pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with different substituents on the furan ring.
Uniqueness
N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide is unique due to its combination of a pyridine ring, a furan ring, and an amide linkage, which imparts distinct chemical and biological properties. This unique structure allows it to form stable metal complexes and exhibit diverse biological activities .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-(pyridin-2-ylmethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-13(12-5-3-9-18-12)16-8-7-14-10-11-4-1-2-6-15-11/h1-6,9,14H,7-8,10H2,(H,16,17) |
InChI Key |
MOPVPODYOKJSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
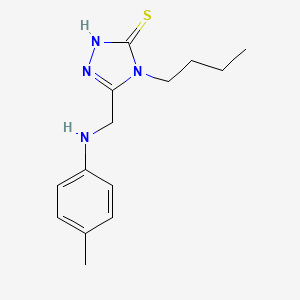
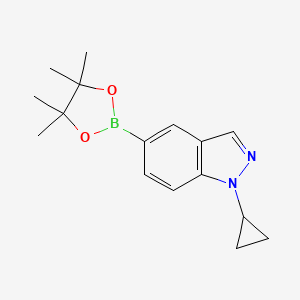

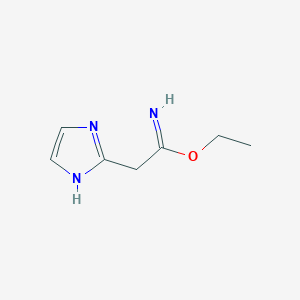
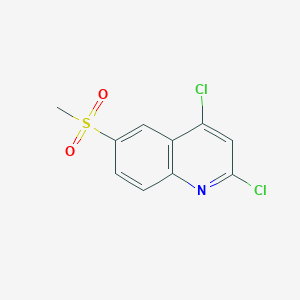

![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
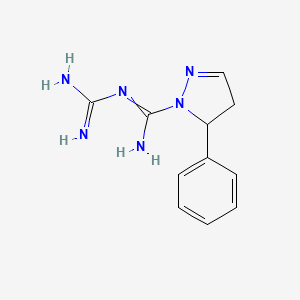
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
